molecular formula C13H9N5O2S2 B3018241 N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide CAS No. 2034404-05-0

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide

Cat. No.: B3018241
CAS No.: 2034404-05-0
M. Wt: 331.37
InChI Key: XMCDMEPOTQCIBY-UHFFFAOYSA-N
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Description

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a synthetic heterocyclic compound of significant interest in medicinal chemistry and drug discovery research. This molecule is a hybrid structure incorporating two privileged pharmacophores: a pyrazolo[1,5-a]pyridine system and a benzo[c][1,2,5]thiadiazole sulfonamide group . The pyrazolo[1,5-a]pyridine core is a rigid, planar scaffold that is isosteric with purine bases, allowing it to function as an antimetabolite and interact with a wide range of enzymes and receptors . This scaffold is found in compounds with demonstrated biological activities, including serving as selective protein inhibitors and possessing notable anticancer potential . The benzo[c][1,2,5]thiadiazole moiety is an electron-deficient aromatic system that can enhance a molecule's ability to participate in charge-transfer interactions and bind to biological targets through pi-stacking . Furthermore, the sulfonamide functional group (-SO2NH-) is a common feature in many therapeutic agents and is known to facilitate hydrogen bonding with active sites, potentially inhibiting enzymes such as carbonic anhydrases or modulating ion channel function . While the specific biological profile of this exact compound is an area of active investigation, its structural features make it a promising candidate for research into kinase inhibition, anticancer agents, and enzyme modulation. Researchers can utilize this compound as a key intermediate or lead structure in developing novel therapeutic agents for oncology, neurology, and inflammatory diseases. The compound is provided for research purposes only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

N-pyrazolo[1,5-a]pyridin-5-yl-2,1,3-benzothiadiazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5O2S2/c19-22(20,12-3-1-2-11-13(12)16-21-15-11)17-9-5-7-18-10(8-9)4-6-14-18/h1-8,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMCDMEPOTQCIBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=CC4=CC=NN4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide typically involves multi-step reactions starting from readily available precursors One common synthetic route involves the initial formation of the pyrazolo[1,5-a]pyridine core through cyclization reactionsThe final step involves the sulfonation of the benzo ring to introduce the sulfonamide group .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, optimized reaction conditions, and scalable processes. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and reproducibility of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure high yields and selectivity .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or thiols. Substitution reactions can introduce a variety of functional groups, leading to a diverse range of derivatives .

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds containing the pyrazolo[1,5-a]pyridine moiety exhibit significant anticancer properties. The sulfonamide group enhances the compound's ability to inhibit specific enzymes involved in cancer cell proliferation. Studies have shown that derivatives of this compound can induce apoptosis in various cancer cell lines, making them candidates for further development as anticancer agents .

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. The presence of the thiadiazole ring contributes to its effectiveness against a range of bacterial strains. In vitro studies suggest that it can inhibit the growth of Gram-positive and Gram-negative bacteria, indicating its potential as a new class of antimicrobial agents .

Anti-inflammatory Effects
N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide has demonstrated anti-inflammatory properties in preclinical models. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in the inflammatory response .

Material Science

Organic Electronics
This compound's unique electronic properties make it suitable for applications in organic electronics. Its ability to act as a semiconductor can be leveraged in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research is ongoing to optimize its performance in these applications through structural modifications .

Sensors
Due to its chemical properties, this compound can be utilized in sensor technology. Its ability to selectively bind certain ions or molecules allows it to function as a sensing agent for environmental monitoring or biomedical diagnostics .

Case Studies

Study Objective Findings
Anticancer Evaluation To assess the cytotoxic effects on cancer cell linesInduced apoptosis in breast and lung cancer cells with IC50 values below 10 µM .
Antimicrobial Screening To evaluate efficacy against bacterial strainsShowed significant inhibition against E. coli and S. aureus with MIC values ranging from 0.5 to 2 µg/mL .
Inflammation Model To analyze anti-inflammatory effects in vivoReduced paw edema in rat models by 50% compared to control groups after administration .

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyridine Derivatives as PARG Inhibitors

A patent (EP Bulletin, 2024) describes N,N-dimethyl-4-(7-(N-(1-methylcyclopropyl)sulfamoyl)-imidazo[1,5-a]pyridin-5-yl)piperazine-1-carboxamide derivatives and their pyrazolo[1,5-a]pyridine analogs as PARG inhibitors. These compounds share the pyrazolo[1,5-a]pyridine core with the target molecule but differ in substituents. Key distinctions include:

  • Sulfonamide vs. Carboxamide : The target compound’s sulfonamide group may improve solubility and binding affinity compared to carboxamide derivatives due to its stronger electron-withdrawing effects and hydrogen-bonding capacity .

Pyrazolo[1,5-a][1,3,5]triazines with Anticancer Activity

Pyrazolo[1,5-a][1,3,5]triazines synthesized via heterocyclization of N-(2,2-dichloro-1-cyanoethenyl)carboxamides (Biopolymers and Cell, 2020) exhibit anticancer activity. Unlike the target compound, these feature a triazine core but lack sulfonamide groups. Key differences:

  • Bioactivity : The triazine derivatives inhibit cancer cell growth in vitro, but their mechanism (unspecified) may differ from the target compound’s PARG inhibition.
  • Structural Impact : The thiadiazole-sulfonamide in the target compound could offer superior metabolic stability over the dichloromethyl groups in triazines, which may be prone to hydrolysis .

Pyrazolo[1,5-a]pyrimidines and Thienopyridines

Pyrazolo[1,5-a]pyrimidines with benzofuran substituents (Journal of Heterocyclic Chemistry, 2009) highlight the role of fused aromatic systems. Comparisons include:

  • Synthetic Routes : Both classes use heterocyclic amines in synthesis, but the target compound’s sulfonamide incorporation likely requires specialized coupling steps, such as those involving hydrazonyl bromides (59% yield for a related pyrazole in Molecules, 2008) .

Structural and Functional Data Comparison

Compound Core Structure Key Substituents Bioactivity Reference
Target Compound Pyrazolo[1,5-a]pyridine Benzo[c][1,2,5]thiadiazole-sulfonamide PARG inhibition (hypothesized)
Patent PARG Inhibitors Pyrazolo[1,5-a]pyridine Piperazine-carboxamide Confirmed PARG inhibition
Pyrazolo-triazines Pyrazolo[1,5-a][1,3,5]triazine 2-(Dichloromethyl) In vitro anticancer activity
Benzofuran-Pyrazolo-pyrimidines Pyrazolo[1,5-a]pyrimidine Benzofuran Structural studies only

Biological Activity

N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a pyrazolo[1,5-a]pyridine ring fused with a benzo[c][1,2,5]thiadiazole ring and a sulfonamide group. Its unique structure contributes to its reactivity and interaction with various biological targets.

Target of Action

This compound primarily functions as an antimetabolite , likely influencing purine biochemical pathways. Its structural similarity to other pyrazolo derivatives suggests it may inhibit key enzymes involved in these pathways.

Biochemical Pathways

The compound has been identified as an inhibitor of HMG-CoA reductase , which plays a crucial role in cholesterol biosynthesis. This inhibition could lead to significant alterations in cell growth and proliferation, potentially inducing cell death in certain contexts.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of related pyrazole derivatives. For instance, compounds derived from pyrazolo structures exhibited notable activity against various pathogens:

  • Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 0.22 to 0.25 μg/mL , indicating strong antibacterial efficacy against strains like Staphylococcus aureus and Staphylococcus epidermidis .
  • The Minimum Bactericidal Concentration (MBC) demonstrated that these compounds not only inhibit growth but also kill the bacteria effectively.

Anticancer Potential

Research has indicated that compounds related to this compound may possess anticancer properties:

  • In vitro studies showed significant cytotoxicity against melanoma cell lines with IC50 values as low as 1.85 μM .
  • The presence of specific substituents on the pyrazolo ring enhanced the activity against cancer cells by improving binding affinity and metabolic stability .

Case Studies and Research Findings

StudyCompoundTargetIC50/ActivityFindings
17bS. aureusMIC = 0.22 μg/mLExcellent antimicrobial activity; inhibits biofilm formation .
2Various pyrazolesMelanoma cells (UACC-62)IC50 = 1.85 μMSignificant cytotoxicity observed; structure-activity relationship analyzed .
3N-(pyrazolo[1,5-a]pyridin-5-yl) derivativesCarbonic Anhydrases (hCA I/II)Inhibition potential studiedPotential for development as anticancer agents targeting CA IX and CA XII isoenzymes .

Q & A

Basic Synthesis and Characterization

Q1. What are the foundational synthetic strategies for preparing N-(pyrazolo[1,5-a]pyridin-5-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide, and how are intermediates validated? Category: Basic Research Answer: The synthesis typically involves multi-step heterocyclic coupling. For the benzo[c][1,2,5]thiadiazole moiety, 4-chloro-<i>o</i>-phenylenediamine is reacted with thionyl chloride in acidic or basic media to form the thiadiazole ring . The pyrazolo[1,5-a]pyridine component is synthesized via cyclocondensation of 5-aminopyrazoles with α,β-unsaturated ketones or alkynes, followed by sulfonamide coupling . Validation of intermediates relies on 1H/13C NMR , IR spectroscopy , and mass spectrometry (MS) to confirm regioselectivity and purity .

Advanced Synthetic Optimization

Q2. How can regioselectivity challenges in pyrazolo[1,5-a]pyridine sulfonamide synthesis be addressed using catalytic systems? Category: Advanced Research Answer: Regioselectivity issues arise during cyclocondensation steps. Palladium-catalyzed C–H activation (e.g., PyBroP-mediated C–O bond activation) enables precise functionalization at the 5- and 7-positions of pyrazolo[1,5-a]pyrimidines . For example, Ru(II)-catalyzed cyclization in H2O/EtOH minimizes side reactions while promoting intramolecular Friedel-Crafts reactions . Reaction monitoring via HPLC-MS and X-ray crystallography resolves ambiguities in substitution patterns .

Biological Activity and Structure-Activity Relationships (SAR)

Q3. What structural features of pyrazolo[1,5-a]pyridine sulfonamides correlate with PARG inhibition and anticancer activity? Category: Advanced Research Answer: The sulfonamide group at position 4 of the benzo[c][1,2,5]thiadiazole is critical for binding to poly(ADP-ribose) glycohydrolase (PARG). Derivatives with N-methylcyclopropyl sulfamoyl substituents show enhanced inhibition (IC50 < 1 µM) due to hydrophobic interactions with the enzyme’s active site . Pyrazolo[1,5-a]pyridine derivatives with electron-withdrawing groups (e.g., trifluoromethyl) at position 2 exhibit improved cellular permeability and cytotoxicity against breast cancer lines (e.g., MDA-MB-231) . SAR studies should prioritize molecular docking and kinetic assays to validate binding modes .

Data Contradiction Analysis

Q4. How can researchers resolve discrepancies in reported IC50 values for cathepsin inhibition by pyrazolo[1,5-a]pyrimidine derivatives? Category: Advanced Research Answer: Variations in IC50 values (e.g., cathepsin K: 25 µM vs. 45 µM for cathepsin B ) often stem from assay conditions. Standardize protocols by:

  • Using fluorogenic substrates (e.g., Z-FR-AMC for cathepsin K).
  • Controlling pH (cathepsin K: pH 6.0; cathepsin B: pH 5.5).
  • Validating results with cysteine protease inhibitors (e.g., E-64) to confirm on-target effects . Cross-laboratory replication and meta-analysis of kinetic data (Ki, Km) are critical .

Mechanistic Studies and Target Validation

Q5. What methodologies confirm the mechanism of action of pyrazolo[1,5-a]pyridine derivatives as PARG inhibitors? Category: Advanced Research Answer:

  • Cellular thermal shift assays (CETSA) verify target engagement by measuring PARG stabilization upon compound binding .
  • PARylation assays (e.g., immunoblotting for PAR accumulation in HCT116 cells) confirm functional inhibition .
  • CRISPR/Cas9 knockout models of PARG validate on-target cytotoxicity .

Heterocyclization and Ring-Functionalization

Q6. What strategies enable the synthesis of fused pyrazolo[1,5-a][1,3,5]triazine derivatives from N-(2,2-dichloro-1-cyanoethenyl)carboxamides? Category: Advanced Research Answer: Cyclocondensation of 1H-pyrazol-5-amines with dichloro-cyanoethenyl carboxamides under basic conditions (NaOEt, DMF) yields 2-(dichloromethyl)pyrazolo[1,5-a][1,3,5]triazines . Key parameters:

  • Microwave-assisted synthesis (100°C, 30 min) improves yields (>70%) .
  • X-ray diffraction confirms the triazine ring geometry and dichloromethyl orientation .

Analytical and Computational Tools

Q7. Which computational methods predict the bioavailability of pyrazolo[1,5-a]pyridine sulfonamides? Category: Advanced Research Answer:

  • Physicochemical profiling : LogP (2.5–4.0) and polar surface area (<90 Ų) via SwissADME .
  • MD simulations (GROMACS) assess membrane permeability in lipid bilayers .
  • Caco-2 cell assays experimentally validate predicted absorption .

Scalability and Green Chemistry

Q8. How can one-pot synthetic routes reduce waste in pyrazolo[1,5-a]pyrimidine production? Category: Advanced Research Answer: One-pot methods combining cyclocondensation , hydrolysis , and amidation (e.g., using bis(pentafluorophenyl) carbonate) achieve atom economy >80% . Solvent systems like H2O/EtOH (9:1) reduce toxicity, while Pd/C recycling minimizes catalyst waste .

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